molecular formula C20H14BrN3OS2 B2497143 N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide CAS No. 391874-63-8

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2497143
CAS No.: 391874-63-8
M. Wt: 456.38
InChI Key: NSACNFLMFCDWBA-UHFFFAOYSA-N
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Description

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a thiadiazole ring, and a naphthalene carboxamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then cyclized with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
  • N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
  • N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Uniqueness

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS2/c21-17-9-5-13(6-10-17)12-26-20-24-23-19(27-20)22-18(25)16-8-7-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSACNFLMFCDWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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